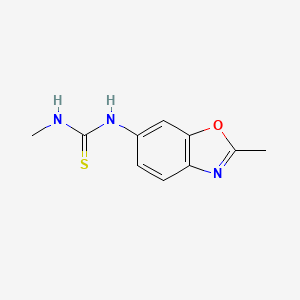

N-methyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-methyl-N’-(2-methyl-1,3-benzoxazol-6-yl)thiourea is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N’-(2-methyl-1,3-benzoxazol-6-yl)thiourea typically involves the reaction of 2-methyl-1,3-benzoxazole with N-methylthiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process . The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance the production rate and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-(2-methyl-1,3-benzoxazol-6-yl)thiourea can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of N-methyl-N’-(2-methyl-1,3-benzoxazol-6-yl)thiourea may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

N-methyl-N’-(2-methyl-1,3-benzoxazol-6-yl)thiourea has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other benzoxazole derivatives and related compounds.

Biology: It has been studied for its potential antibacterial and antifungal properties.

Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.

Mechanism of Action

The mechanism of action of N-methyl-N’-(2-methyl-1,3-benzoxazol-6-yl)thiourea involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. Its anticancer activity may involve the inhibition of specific signaling pathways that are essential for cancer cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-N’-(2-methyl-1,3-benzoxazol-6-yl)thiourea include other benzoxazole derivatives, such as:

- 2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide

- N-methyl-N’-(2-methyl-1,3-benzoxazol-6-yl)urea

Uniqueness

What sets N-methyl-N’-(2-methyl-1,3-benzoxazol-6-yl)thiourea apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. For example, the presence of the thiourea group may enhance its ability to form hydrogen bonds, which can be important for its biological activity .

Biological Activity

N-methyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea is a compound that has garnered attention in recent research due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiourea moiety linked to a benzoxazole ring. Its chemical formula is C10H10N4OS, and it exhibits unique physicochemical properties that contribute to its biological activity.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antibacterial Activity : The compound has been shown to inhibit bacterial growth by disrupting cell membrane integrity and interfering with essential bacterial enzymes. This action is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes .

- Antifungal Activity : Studies indicate that the compound possesses antifungal properties, demonstrating effectiveness against various fungal strains, including Candida albicans. The mechanism may involve inhibition of fungal cell wall synthesis or disruption of metabolic pathways .

- Anticancer Potential : Research has explored its potential as an anticancer agent, with evidence suggesting that it may inhibit specific signaling pathways critical for cancer cell survival and proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Antibacterial Efficacy : A study evaluated the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial effects with low cytotoxicity towards human cells. The study concluded that this compound could be a promising candidate for developing new antibiotics .

- Antifungal Activity : In vitro testing against clinical isolates of Candida albicans showed that this compound effectively inhibited fungal growth, suggesting its potential as an antifungal treatment option .

- Cancer Research : Research involving human cancer cell lines indicated that the compound could reduce cell viability significantly, with IC50 values indicating strong antiproliferative effects compared to standard chemotherapeutic agents .

Properties

IUPAC Name |

1-methyl-3-(2-methyl-1,3-benzoxazol-6-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-6-12-8-4-3-7(5-9(8)14-6)13-10(15)11-2/h3-5H,1-2H3,(H2,11,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINZMKKXHNOYNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)NC(=S)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818200 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.